3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a spirohydantoin-based model compound . It is closely related to 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione . The compound has been studied for its intermolecular interactions and cooperative effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized . The synthesis involved a mixture of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione, tri-ethylamine, and sulfonyl chlorides/acid chlorides in dichloromethane .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using single crystal X-ray crystallography and quantum chemical studies . In the crystal structures, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described . The reactions proceed readily, with high yields and no further purification .Aplicaciones Científicas De Investigación
Insecticide Development
Spirotetramat, the parent compound of 3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, is a second-generation insecticide developed by Bayer CropScience. Marketed under the brand name Movento , it exhibits remarkable efficacy and safety for crops. Its two-way internal absorption and transport properties allow it to reach all parts of the plant, effectively preventing egg hatching and larval development of pests on both roots and leaves. Additionally, spirotetramat’s long-lasting efficacy—up to two months—makes it a valuable tool for pest control .
Anticonvulsant Research
Derivatives of 3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been investigated for their anticonvulsant activity. Specifically, novel compounds containing an amino group and a 4-fluorophenoxyethyl moiety were synthesized and evaluated. These studies aimed to understand the structure–activity relationship (SAR) and identify potential candidates for antiepileptic drugs .
Supramolecular Chemistry
Researchers have explored the supramolecular outcomes of fluorination in related spirohydantoin-based model compounds. Notably, 3-(4-fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione was studied using single crystal X-ray crystallography. Understanding intermolecular interactions and cooperative effects in such compounds contributes to our knowledge of supramolecular chemistry .
Synthetic Methodology Optimization
The synthesis of spirotetramat involves several steps, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. Researchers have focused on improving the procedure by optimizing conditions and reducing synthetic costs. The proposed method offers mild reaction conditions, simplicity, and excellent yields at each step, making it a cost-effective approach .
Biological Activity Screening
3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives may exhibit other biological activities beyond insecticidal and anticonvulsant effects. Screening assays can help identify additional properties, such as antimicrobial, anti-inflammatory, or anticancer activity.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-20-14(22)16(18-15(20)23)7-9-19(10-8-16)13(21)11-5-3-4-6-12(11)17/h3-6H,2,7-10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTKVNBBONFOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.